molecular formula C7H8BrN B187099 4-Bromo-3-ethylpyridine CAS No. 10168-60-2

4-Bromo-3-ethylpyridine

Cat. No. B187099
CAS RN: 10168-60-2
M. Wt: 186.05 g/mol
InChI Key: ZSFOQETZPKDUIQ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylpyridine is a chemical compound with the molecular weight of 186.05 . It is also known by its IUPAC name, 4-bromo-3-ethylpyridine .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-ethylpyridine is 1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 4-position and an ethyl group at the 3-position.


Physical And Chemical Properties Analysis

4-Bromo-3-ethylpyridine is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically heterocyclic compound synthesis .

Summary of the Application

4-Bromo-3-ethylpyridine is used in the synthesis of fused pyrazolo [3,4-d]thiazoles and pyrazolo [3,4-d][1,4]thiazines . These compounds are structural subunits of numerous compounds valuable in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

Results or Outcomes

The combination of the above cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines . Pyrazole derivatives show a broad spectrum of biological activities and are included in the structure of marketed drugs, such as celecoxib, sulfaphenazole, sildenafil, etc .

Biosensor Production

Specific Scientific Field

This application falls under the field of Biosensors and Bioelectronics .

Summary of the Application

While the specific use of 4-Bromo-3-ethylpyridine is not mentioned, it could potentially be used in the production of biosensors . Biosensors are devices that combine a biological component with a physicochemical detector component. They are increasingly used in various fields such as health, chemical, and food sectors .

Methods of Application or Experimental Procedures

The exact methods of application would depend on the specific type of biosensor being produced and the role of 4-Bromo-3-ethylpyridine in its production .

Results or Outcomes

The outcomes would also depend on the specific type of biosensor. Generally, the goal of biosensor production is to create devices that can accurately and quickly detect specific biological signals .

Genomic Medicine and Health

Specific Scientific Field

This application falls under the field of Genomic Medicine and Health .

Summary of the Application

Again, while the specific use of 4-Bromo-3-ethylpyridine is not mentioned, it could potentially be used in genomic medicine and health research . This field involves the use of genomic information about an individual as part of their clinical care and the health outcomes and policy implications of that clinical use .

Methods of Application or Experimental Procedures

The exact methods of application would depend on the specific type of genomic research being conducted and the role of 4-Bromo-3-ethylpyridine in that research .

Results or Outcomes

The outcomes would also depend on the specific type of genomic research. Generally, the goal of genomic medicine and health research is to improve health outcomes and inform health policy .

Production of Other Chemical Compounds

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

4-Bromo-3-ethylpyridine is a chemical compound that can be used as a building block in the synthesis of other chemical compounds . It’s often used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .

Methods of Application or Experimental Procedures

The exact methods of application would depend on the specific type of chemical synthesis being conducted and the role of 4-Bromo-3-ethylpyridine in that synthesis .

Results or Outcomes

The outcomes would also depend on the specific type of chemical synthesis. Generally, the goal of chemical synthesis is to create new compounds with desired properties .

Pharmaceutical Research

Specific Scientific Field

This application falls under the field of Pharmaceutical Research .

Summary of the Application

4-Bromo-3-ethylpyridine could potentially be used in pharmaceutical research . This field involves the discovery and development of new drugs .

Methods of Application or Experimental Procedures

The exact methods of application would depend on the specific type of pharmaceutical research being conducted and the role of 4-Bromo-3-ethylpyridine in that research .

Results or Outcomes

The outcomes would also depend on the specific type of pharmaceutical research. Generally, the goal of pharmaceutical research is to improve health outcomes through the development of new drugs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

4-bromo-3-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFOQETZPKDUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578003
Record name 4-Bromo-3-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethylpyridine

CAS RN

10168-60-2
Record name 4-Bromo-3-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10168-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AD Dunn, S Brown - Journal für Praktische Chemie/Chemiker …, 1992 - Wiley Online Library
This product can only be 3-ethyl-2-morpholinopyridine, and therefore 10 must be 5-bromo-3-ethyl-2-morpholinopyridine. The major dibrominated product is thus identified as 2, 5-…
Number of citations: 1 onlinelibrary.wiley.com
LN Yakhontov, EI Lapan, MV Rubtsov - Chemistry of Heterocyclic …, 1967 - Springer
… This property of 4-bromo-3-ethylpyridine also explains the necessity for carrying out all operations rapidly and with freshly-distilled samples of XV. …
Number of citations: 1 link.springer.com
LN Yakhontov, MY Uritskaya, EI Lapan… - Chemistry of Heterocyclic …, 1970 - Springer
… formed in this way proved to be identical with the 4-ethoxy-3ethylpyridine [3] obtained by independent synthesis from/3 -collidine via 3-ethylisonicotinie acid and 4bromo-3-ethylpyridine. …
Number of citations: 3 link.springer.com
MGA Shvekhgeimer - Chemistry of Heterocyclic Compounds, 1996 - Springer
… 3-Bromo-2-ethylpyridine (20%) and 4-bromo-2-ethylpyridine (52%) were obtained from 2ethylpyridine; 4-bromo-3-ethylpyridine and 2-bromo-3-ethylpyridine were obtained from 3-…
Number of citations: 3 link.springer.com

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